molecular formula C8H18BNO2 B1267484 2-Butyl-1,3,6,2-dioxazaborocane CAS No. 92527-13-4

2-Butyl-1,3,6,2-dioxazaborocane

Cat. No.: B1267484
CAS No.: 92527-13-4
M. Wt: 171.05 g/mol
InChI Key: MBGBWTARQCUNEI-UHFFFAOYSA-N
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Description

2-Butyl-1,3,6,2-dioxazaborocane is an organoboron compound with the chemical formula C6H14BNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,3,6,2-dioxazaborocane typically involves the reaction of boronic acids with dialkanolamines. For instance, the reaction of aryl- or methylboronic acids with dialkanolamines can yield various 1,3,6,2-dioxazaborocanes . The treatment of (Me2NCH2CH2O)3B with MeN(CH2CH2OH)(CH2CPh2OH) can afford 2-[2-(dimethylamino)ethoxy]-1,3,6,2-dioxazaborocane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols.

Scientific Research Applications

2-Butyl-1,3,6,2-dioxazaborocane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential in drug delivery systems due to its boron content.

    Medicine: Explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Butyl-1,3,6,2-dioxazaborocane involves its ability to form coordination bonds with various molecular targets. The boron atom in the compound can interact with nitrogen and oxygen atoms in biological molecules, influencing their structure and function. This interaction is crucial in applications like BNCT, where the compound targets cancer cells and facilitates their destruction upon neutron irradiation .

Comparison with Similar Compounds

  • 2-Fluoro-1,3,6,2-dioxazaborocane
  • 2-Phenyl-1,3,6,2-dioxazaborocane
  • 2-Methyl-1,3,6,2-dioxazaborocane

Comparison: 2-Butyl-1,3,6,2-dioxazaborocane is unique due to its butyl substituent, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

2-butyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BNO2/c1-2-3-4-9-11-7-5-10-6-8-12-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGBWTARQCUNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323796
Record name 2-butyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92527-13-4
Record name 92527-13-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-butyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,2′-azanediyldiethanol (26.12 g, 246 mmol) in DCM (250 ml) and ether (500 mL) was added n-butylboronic acid (25.4 g, 242 mmol) and molecular sieves (3A, 4-6 mesh, 65 g). It was stirred at ambient temperature for 2 hours. The mixture was filtered, and the filtrate was concentrated under reduced pressure. The resulting white solid was recrystallized with DCM/ether to provide white crystals as the title product. NMR (300 MHz, CDCl3): δ 0.47 (t, J=9 Hz, 2H), 0.88 (t, J=6 Hz, 3H), 1.20-1.37 (m, 4H), 2.82 (br, 2H), 3.24 (br, 2H), 3.95 (br, 4H), 4.27 (br, 1H). MS (DCl—NH3) m/z 172 (M+H)+.
Quantity
26.12 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(But-1-yl)-tetrahydro-4H-1,3,6,2-dioxazaborocine [CAS 92527-13-4] was prepared from n-butylboronic acid and 2-(2-hydroxy-ethylamino)-ethanol [CAS 111-42-2] as reported in Organic Synthesis, 1998, 76, 86-96. This dioxazaborocine (3 g, 17.5 mmol) and (2S,3S)-2,3-dihydroxy-N,N,N′,N′-tetramethyl-butanediamide [CAS 63126-52-3] (4.65 g) were dissolved in anhydrous dichloromethane (95 mL) under N2. Brine (30 mL) was added. The resulting mixture was stirred at room temperature for 1 hour. The two layers were separated, and the aqueous layer was extracted with dichloromethane (30 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated in vacuo to provide the title compound as an oil. 1H NMR (300 MHz, CDCl3): δ 0.82-0.9 (m, 5H), 1.25-1.45 (m, 4H), 2.98 (s, 6H), 3.2 (s, 6H), 5.52 (s, 2H). MS (DCl—NH3) m/z 271 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dioxazaborocine
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.65 g
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
solvent
Reaction Step Two
Name
Brine
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-(But-1-yl)-tetrahydro-4H-1,3,6,2-dioxazaborocine [CAS 92527-13-4] (3 g, 17.5 mmol), which was prepared from n-butylboronic acid and 2-(2-hydroxy-ethylamino)-ethanol [CAS 111-42-2] as reported in Organic Synthesis, 1998, 76, 86-96, and (2R,3R)-2,3-dihydroxy-N,N,N′,N′-tetramethyl-butanediamide [CAS 26549-65-5] (9.85 g) were dissolved in anhydrous dichloromethane (160 mL) under N2. Brine (25 mL) was added. The resulting mixture was stirred at room temperature for about 16 hours. The two layers were separated, and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with 50 mL brine, dried over MgSO4, filtered and concentrated in vacuo to provide the title compound as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.85 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
Brine
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of 2,2′-azanediyldiethanol (26.12 g, 246 mmol) in DCM (250 ml) and ether (500 mL) was added n-butylboronic acid (25.4 g, 242 mmol) and molecular sieves (3 A, 4-6 mesh, 65 g). It was stirred at ambient temperature for 2 hours. The mixture was filtered, and the filtrate was concentrated under reduced pressure. The resulting white solid was recrystallized with DCM/ether to provide white crystals as the title product. NMR (300 MHz, CDCl3): δ 0.47 (t, J=9 Hz, 2H), 0.88 (t, J=6 Hz, 3H), 1.20-1.37 (m, 4H), 2.82 (br, 2H), 3.24 (br, 2H), 3.95 (br, 4H), 4.27 (br, 1H). MS (DCI—NH3) m/z 172 (M+H)+.
Quantity
26.12 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Butyl-1,3,6,2-dioxazaborocane
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2-Butyl-1,3,6,2-dioxazaborocane
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2-Butyl-1,3,6,2-dioxazaborocane
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Reactant of Route 5
2-Butyl-1,3,6,2-dioxazaborocane
Reactant of Route 6
2-Butyl-1,3,6,2-dioxazaborocane

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